![molecular formula C16H30OS2 B14366791 1,5-Dithiaspiro[5.11]heptadec-7-ylmethanol CAS No. 93360-01-1](/img/structure/B14366791.png)
1,5-Dithiaspiro[5.11]heptadec-7-ylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dithiaspiro[5.11]heptadec-7-ylmethanol is a chemical compound with the molecular formula C16H30OS2. It is characterized by a spiro structure, which includes two sulfur atoms and a hydroxyl group attached to a heptadecane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dithiaspiro[5.11]heptadec-7-ylmethanol typically involves the reaction of a suitable precursor with sulfur-containing reagents under controlled conditions. One common method involves the use of a spirocyclization reaction, where a linear precursor undergoes cyclization in the presence of sulfur donors and catalysts . The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale spirocyclization processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1,5-Dithiaspiro[5.11]heptadec-7-ylmethanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The sulfur atoms can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like thiols, amines, and halides can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include spirocyclic ketones, alcohols, and various substituted derivatives, depending on the reagents and conditions used .
Scientific Research Applications
1,5-Dithiaspiro[5.11]heptadec-7-ylmethanol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,5-Dithiaspiro[5.11]heptadec-7-ylmethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group and sulfur atoms play crucial roles in its reactivity and binding to biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
1,5-Dithiaspiro[5.11]heptadecane: Lacks the hydroxyl group, resulting in different reactivity and applications.
1,5-Dithiaspiro[5.11]heptadec-7-one: Contains a ketone group instead of a hydroxyl group, leading to distinct chemical properties.
Uniqueness
1,5-Dithiaspiro[5.11]heptadec-7-ylmethanol is unique due to its combination of a spirocyclic structure, sulfur atoms, and a hydroxyl group.
Properties
CAS No. |
93360-01-1 |
|---|---|
Molecular Formula |
C16H30OS2 |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
1,5-dithiaspiro[5.11]heptadecan-7-ylmethanol |
InChI |
InChI=1S/C16H30OS2/c17-14-15-10-7-5-3-1-2-4-6-8-11-16(15)18-12-9-13-19-16/h15,17H,1-14H2 |
InChI Key |
RGADCAJAGVIHLP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC2(C(CCCC1)CO)SCCCS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14366712.png)
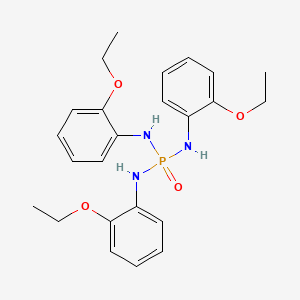
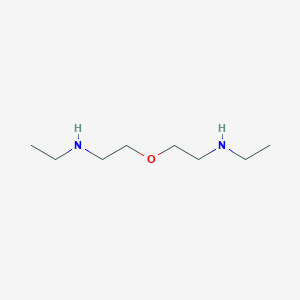

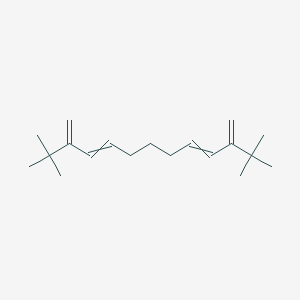
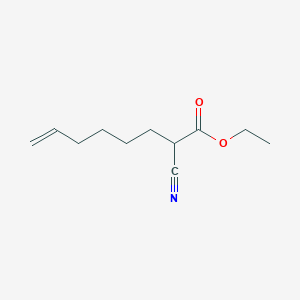
![1-(2-Methyl-5,6-dihydro-4H-[1,3]oxazolo[5,4-b]azepin-4-yl)ethan-1-one](/img/structure/B14366746.png)
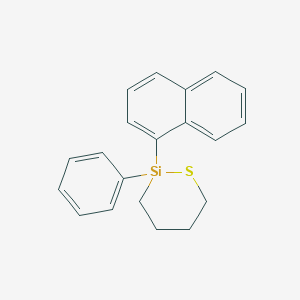
silanol](/img/structure/B14366759.png)
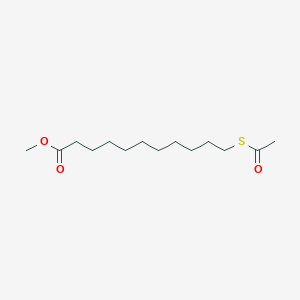
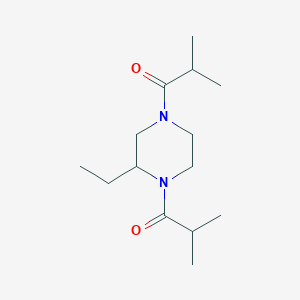
![2-{4-[Ethyl(propyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14366776.png)
![[4-(2-Bromopropanoyl)phenyl]acetic acid](/img/structure/B14366778.png)
![2-(2-Chlorophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14366784.png)
